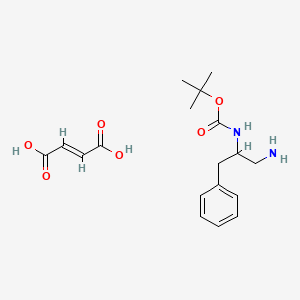

tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of tert-butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt comprises two components: a Boc-protected amine and a fumarate counterion. The Boc group (tert-butoxycarbonyl) shields the secondary amine, while the primary amine remains available for protonation. Fumaric acid, a dicarboxylic acid with trans-configuration, forms an ionic bond with the protonated primary amine, enhancing crystallinity and solubility.

While direct crystallographic data for this specific compound are limited, analogous Boc-protected amino acid derivatives exhibit monoclinic crystal systems. For example, a Boc-functionalized dipeptide crystallizes in the P2 space group with unit cell parameters a = 10.2 Å, b = 5.8 Å, c = 12.4 Å, and β = 105.3°. Such systems often display acentric symmetry, which is critical for nonlinear optical applications. Thermal stability analysis of similar compounds reveals degradation onset temperatures near 190°C, with primary decomposition peaks at 202°C.

Table 1: Comparative Crystallographic Properties of Boc-Protected Compounds

Stereochemical Configuration and Chiral Centers

The compound exhibits two chiral centers: one at the propan-2-yl carbon (C2) and another at the primary amine-bearing carbon (C1). The Boc group preserves the S-configuration at C2, consistent with Boc-L-phenylalanine derivatives. The fumarate counterion, while achiral, influences crystal packing through hydrogen bonding with the ammonium group.

Enantiomeric purity is critical for biological activity. For instance, Boc-L-phenylalanine demonstrates a specific optical rotation of $$[α]_D^{20} = +25°$$ (C=1 in EtOH), suggesting similar stereochemical constraints for this compound. X-ray diffraction studies of related Boc-protected amines confirm retention of chirality during synthesis, with no observable racemization under mild conditions.

Salt Formation Mechanism with Fumaric Acid

Salt formation involves a proton transfer reaction between the primary amine and fumaric acid in a polar solvent (e.g., ethanol or water):

$$

\text{Boc-protected amine} + \text{H}_2\text{fumarate} \rightarrow \text{[Boc-amineH]}^+ \cdot \text{[fumarate]}^{2-}

$$

Fumaric acid’s dual carboxylic acid groups enable a 1:1 molar ratio with the amine, optimizing charge balance. Crystallization typically occurs at 4°C, yielding needle-like crystals with >90% purity. The process enhances stability by neutralizing the amine’s basicity, making the compound suitable for long-term storage and peptide synthesis applications.

Comparative Analysis with Related Boc-Protected Amino Acid Derivatives

Table 2: Structural and Functional Comparison of Boc-Protected Derivatives

The fumarate salt exhibits superior aqueous solubility compared to Boc-L-phenylalanine due to ionic interactions, facilitating its use in solution-phase chemistry. In contrast, Boc-p-nitro-L-phenylalanyl derivatives demonstrate nonlinear optical responses with effective coefficients ($$d_{\text{eff}}$$) up to 0.67 pm/V, underscoring their utility in photonic applications.

Properties

Molecular Formula |

C18H26N2O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C14H22N2O2.C4H4O4/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11;5-3(6)1-2-4(7)8/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

BKXKCERAGQMOKL-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Hydrogenation

A high-yielding route utilizes bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with a chiral phosphine ligand (N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(diphenylphosphino)-1-naphthamide]) under hydrogen pressure.

Reaction Conditions

-

Substrate : (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (381 g)

-

Solvent : Ethanol (3.5 kg)

-

Catalyst : Rh(I) complex (99 mg)

-

Ligand : Phosphine CK-04 (279 mg)

-

Pressure : 15 kg/cm² (11251.1 Torr)

-

Temperature : 40°C

Post-reaction, the crude product was recrystallized from ethanol to achieve enantiomeric excess (e.e.) of 90% for the (2R,4S)-isomer. This method’s scalability is notable, though ligand cost may limit industrial application.

Ruthenium-Catalyzed Hydrogenation

Diiodo(p-cymene)ruthenium(II) dimer paired with Mandyphos SL-M004-2 achieves moderate yields under milder pressures:

Reaction Conditions

-

Substrate : (E)-(R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid (10 g)

-

Solvent : Ethanol (120 mL)

-

Catalyst : Ru complex (0.156 g)

-

Ligand : Mandyphos SL-M004-2 (0.348 g)

-

Pressure : 5.5 bar (4125.41 Torr)

-

Temperature : 60°C

-

Duration : 120 hours

Despite lower efficiency, this system offers superior stereoselectivity for the (2S,4S)-diastereomer, validated by NMR and HPLC.

Palladium-Mediated Coupling Reactions

Palladium catalysts enable C–C bond formation critical for assembling the biphenyl moiety.

Suzuki–Miyaura Coupling

A patent-derived protocol employs tetrakis(triphenylphosphine)palladium(0) with sodium bicarbonate in refluxing xylene:

Reaction Conditions

-

Substrate : (R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylenepentanoic acid (0.38 g)

-

Catalyst : Pd(PPh₃)₄ (70 mg)

-

Base : NaHCO₃ (0.27 g)

-

Solvent : Xylene (10 mL)

-

Temperature : Reflux

-

Duration : 16 hours

This method avoids high-pressure equipment but requires rigorous exclusion of moisture and oxygen.

Reductive Amination Approaches

Reductive amination of ketone intermediates with tert-butyl carbamate provides an alternative pathway.

Fumarate Salt Formation

The free base is converted to its fumarate salt via acid-base reaction, enhancing crystallinity and stability.

Procedure

-

Neutralization : Dissolve tert-butyl 1-amino-3-phenylpropan-2-ylcarbamate (1 eq) in ethanol.

-

Acid Addition : Add fumaric acid (0.5 eq) in warm ethanol.

-

Crystallization : Cool to 0°C, filter, and wash with cold ethanol.

Analytical Data

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed Hydrogenation | Rh(I)/CK-04 | 89% | 90% e.e. | Industrial |

| Ru-Catalyzed Hydrogenation | Ru(II)/Mandyphos | 42% | >95% e.e. | Laboratory |

| Pd-Mediated Coupling | Pd(PPh₃)₄ | >95% | N/A | Moderate |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Immunomodulatory Effects

Research indicates that tert-butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt exhibits significant immunomodulatory properties. It has been investigated for its ability to modulate immune responses, particularly through the antagonism of Toll-like receptor 7 (TLR7) pathways. This receptor is known to play a role in autoimmune diseases such as systemic lupus erythematosus.

Case Study: TLR7 Antagonism

In a study involving the NZBxNZW lupus disease model, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a reduction in IL-6 levels following TLR7 stimulation, suggesting that the compound effectively modulates inflammatory responses associated with lupus pathology .

| Dose (mg/kg) | IL-6 Level Reduction |

|---|---|

| 33 | Significant |

| 100 | Highly Significant |

| 300 | Most Significant |

Neuroprotective Properties

The compound has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases like Alzheimer's disease. Its mechanism of action appears to involve the inhibition of key enzymes associated with amyloid plaque formation.

Case Study: Neuroprotection in Alzheimer's Disease

In vitro studies demonstrated that this compound inhibits β-secretase and acetylcholinesterase, crucial enzymes in Alzheimer's pathology. The compound exhibited an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition .

| Enzyme | Inhibition Type | Measurement | Result |

|---|---|---|---|

| β-secretase | Competitive | IC50 | 15.4 nM |

| Acetylcholinesterase | Non-competitive | Ki | 0.17 μM |

Antioxidant Activity

The antioxidant properties of this compound have been explored, particularly its ability to reduce oxidative stress markers in cellular models. In studies involving scopolamine-induced oxidative stress, treatment with this compound significantly decreased malondialdehyde (MDA) levels, indicating its potential as an antioxidant agent.

Case Study: Oxidative Stress Reduction

In vivo experiments demonstrated that the compound could significantly lower MDA levels in brain homogenates treated with scopolamine, suggesting protective effects against oxidative damage .

| Treatment Group | MDA Levels (μmol/L) | Significance |

|---|---|---|

| Control | High | - |

| Compound Treatment | Low | p < 0.05 |

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate

- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate hydrochloride

- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate sulfate

Uniqueness

tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt is unique due to its specific chemical structure and properties. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds. These unique characteristics make it valuable in various scientific and industrial applications.

Biological Activity

tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt, also known as (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H22N2O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 72155-45-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to exhibit the following mechanisms:

- Estrogen Receptor Modulation : The compound acts as a selective estrogen receptor modulator (SERM), influencing estrogen-mediated pathways that are crucial in various cancers, particularly breast cancer .

- Radical Scavenging Activity : Similar compounds have demonstrated the ability to trap free radicals, which may contribute to their protective effects against oxidative stress and carcinogenesis .

- Apoptosis Induction : Studies indicate that derivatives of related compounds can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in several preclinical studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the compound's potential therapeutic benefits:

- Breast Cancer Treatment : A study compared the effects of this compound with established treatments like GDC-0810. The compound showed promising results in reducing tumor volume and improving survival rates in animal models .

- Liver Cancer Prevention : Research on related nitrone derivatives demonstrated that these compounds could inhibit hepatocarcinogenesis by selectively inducing apoptosis in liver cells exposed to carcinogenic diets .

Q & A

Q. What are the key methodological considerations for synthesizing tert-butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis techniques are critical. For example, chiral catalysts or auxiliaries can be employed during the carbamate formation step. Evidence from similar carbamate syntheses highlights the use of anhydrous tetrahydrofuran (THF) under inert atmospheres to prevent racemization . Additionally, purification via recrystallization in non-polar solvents or chiral chromatography can enhance enantiomeric excess. Monitoring optical rotation and using chiral HPLC for intermediate analysis ensures consistency in stereochemical outcomes .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific hazard data for this fumarate salt is limited, general precautions for carbamates apply. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize exposure. Evidence from structurally related compounds emphasizes avoiding inhalation and skin contact, with immediate medical consultation if exposure occurs . Store the compound in a cool, dry environment away from oxidizing agents to prevent decomposition.

Q. Which analytical methods are most effective for confirming structural integrity and purity?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and fumarate counterion integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry .

- HPLC : Reverse-phase HPLC with UV detection assesses purity, while chiral HPLC confirms enantiomeric ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

Discrepancies often arise from solvent impurities, tautomerism, or dynamic equilibria. To address this:

- Solvent Selection : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) that do not interfere with key peaks.

- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.

- Comparative Analysis : Cross-reference with literature data for analogous carbamates or fumarate salts .

- Synthetic Controls : Prepare derivatives (e.g., acetylated amines) to isolate problematic signals.

Q. How does the fumarate counterion influence the compound’s stability and solubility?

The fumarate ion enhances aqueous solubility due to its polar carboxylate groups, making the salt preferable for biological assays. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C–40°C) can identify optimal storage conditions. Comparative studies with hydrochloride or acetate salts may reveal differences in hygroscopicity or thermal degradation profiles .

Q. What experimental design strategies optimize reaction scalability without compromising yield?

Adopt a Design of Experiments (DoE) approach to systematically vary parameters:

- Factors : Catalyst loading, temperature, solvent ratio, and reaction time.

- Response Variables : Yield, enantiomeric excess, and purity.

- Statistical Modeling : Use software like JMP or Minitab to identify critical factors and interactions. Evidence from flow chemistry optimizations highlights the value of continuous-flow systems for precise control and scalability .

Data Contradiction Analysis

Q. How should conflicting solubility data in different solvent systems be addressed?

Contradictions may arise from impurities or polymorphic forms. Conduct a systematic solubility screen using USP/Ph.Eur. standards:

Q. What steps validate inconsistencies in biological activity data across studies?

- Batch Analysis : Confirm compound identity (via NMR/MS) and purity (HPLC) for all tested batches.

- Assay Reproducibility : Replicate assays under standardized conditions (pH, temperature, cell lines).

- Counterion Effects : Compare fumarate salt activity with other salt forms (e.g., hydrochloride) to isolate ion-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.